Sporidesmolide II

Vue d'ensemble

Description

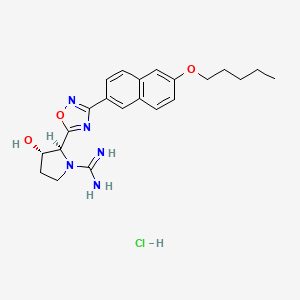

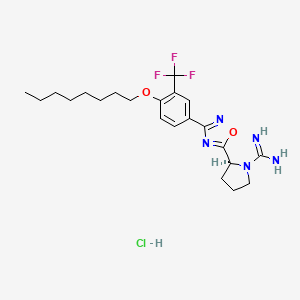

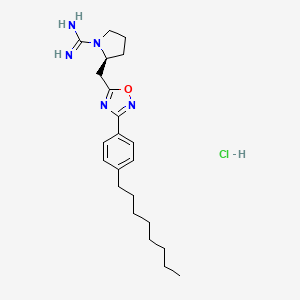

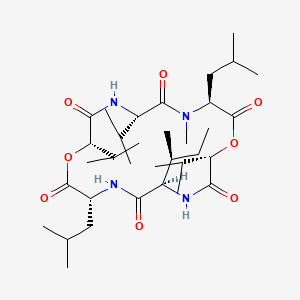

Sporidesmolide II is a cyclic depsipeptide originally isolated from P. chartarum.

Sporidesmolide II is a cyclic depsipeptide.

Applications De Recherche Scientifique

Production and Assay of Sporidesmolides : Methods for the assay of Sporidesmolide II and related metabolites were developed, enabling studies on the production of these compounds by Pithomyces chartarum. High yields of Sporidesmolide II were associated with high utilization of medium constituents, offering insights into the optimal conditions for producing these materials (Done, Mortimer, Taylor, & Russell, 1961).

Isolation and Structure : Sporidesmolide II was isolated from cultures of Pithomyces chartarum, and its structure was determined. This study provided foundational information on the physical properties and structure of Sporidesmolide II, critical for further research applications (Gillis, Russell, Taylor, & Walter, 1990).

Effects on Sporidesmolide Biosynthesis : Research demonstrated that the presence of specific stereoisomeric isoleucines in the growth medium could influence the biosynthesis of Sporidesmolides, including Sporidesmolide II. This study suggested the use of epimeric pairs of amino acids as tools for investigating biochemical processes involving inversion of configuration at an amino acid α-carbon atom (Russell, 1967).

Biosynthetic Non-Equivalence in Sporidesmolides : Research highlighted the biosynthetical non-equivalence of D- and L-valine residues in Sporidesmolide I, providing insights that could be relevant to understanding the biosynthesis of Sporidesmolide II as well (Russell, 1972).

Production by Wild Isolates : This study compared the production of Sporidesmin and Sporidesmolides, including Sporidesmolide II, by various isolates of Pithomyces chartarum. It found significant differences in their ability to produce these metabolites, which is crucial for understanding the environmental and genetic factors affecting the production of Sporidesmolide II (Dingley, Done, Taylor, & Russell, 1962).

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXAPYFZQNLPN-PMJXQHFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185833 | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sporidesmolide II | |

CAS RN |

3200-75-7 | |

| Record name | Sporidesmolide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPORIDESMOLIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is known about the structure of Sporidesmolide II?

A1: Sporidesmolide II is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].

Q2: How does the presence of different isoleucine isomers in the growth medium affect Sporidesmolide II production?

A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting Sporidesmolide II biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into Sporidesmolide II. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)